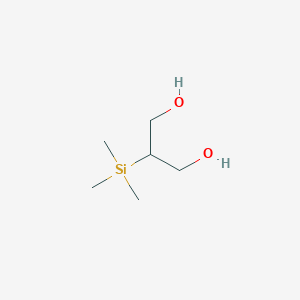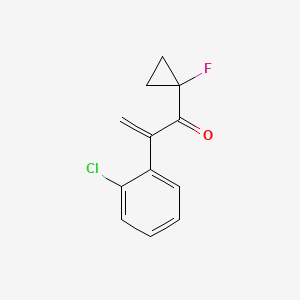![molecular formula C9H7F2N3O2 B14255985 4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione CAS No. 215118-11-9](/img/structure/B14255985.png)
4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione is a chemical compound that belongs to the class of triazolidine-diones. This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound also features a difluorophenyl group, which is a phenyl ring substituted with two fluorine atoms. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
The synthesis of 4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione typically involves the reaction of 2,5-difluorobenzyl chloride with 1,2,4-triazolidine-3,5-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the triazolidine ring. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
化学反応の分析
4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
科学的研究の応用
4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs for the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The difluorophenyl group enhances the compound’s binding affinity and specificity for its targets, making it a potent inhibitor of certain enzymes.
類似化合物との比較
4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione can be compared with other triazolidine-dione derivatives, such as:
4-[(2,4-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring, which can affect its chemical properties and biological activity.
4-[(2,5-Dichlorophenyl)methyl]-1,2,4-triazolidine-3,5-dione: The presence of chlorine atoms instead of fluorine atoms can lead to differences in reactivity and toxicity.
4-[(2,5-Dimethylphenyl)methyl]-1,2,4-triazolidine-3,5-dione: The substitution of methyl groups for fluorine atoms can result in changes in the compound’s hydrophobicity and metabolic stability.
These comparisons highlight the unique properties of this compound, particularly its enhanced binding affinity and specificity for biological targets due to the presence of the difluorophenyl group.
特性
CAS番号 |
215118-11-9 |
|---|---|
分子式 |
C9H7F2N3O2 |
分子量 |
227.17 g/mol |
IUPAC名 |
4-[(2,5-difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C9H7F2N3O2/c10-6-1-2-7(11)5(3-6)4-14-8(15)12-13-9(14)16/h1-3H,4H2,(H,12,15)(H,13,16) |
InChIキー |
SWGWFXYTHQIMEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)CN2C(=O)NNC2=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B14255909.png)


![4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14255920.png)




![3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one](/img/structure/B14255944.png)

![(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14255970.png)
![4-{2-[Chloro(dimethyl)silyl]ethyl}phenol](/img/structure/B14255992.png)

